N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of partially hydrogenated quinolines.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c20-11-14-9-12-5-1-3-7-15(12)21-18(14)22-19(23)17-10-13-6-2-4-8-16(13)24-17/h9-10H,1-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTFSNQFYDNXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)NC(=O)C3=CC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multicomponent condensation reactions. One common method includes the reaction of aromatic aldehydes, cyanothioacetamide, and α-halocarbonyl compounds in the presence of an enamine . The reaction proceeds through a series of steps including Knoevenagel condensation, Stork reaction, intramolecular transamination, and alkylation . The reaction conditions often involve ethanol as a solvent and temperatures around 20°C .
Chemical Reactions Analysis
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, thereby affecting various biochemical pathways. For example, it has been shown to inhibit the enzyme DYRK1B, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other partially hydrogenated quinoline derivatives. Similar compounds include:
- 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
- 3-allylamino-N-(4-bromophenyl)-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
